5-HT2A Receptor Binding Affinity: Nanomolar Potency of 2,4,6-TMPEA Relative to Unsubstituted Phenethylamine
2,4,6-Trimethylphenethylamine demonstrates nanomolar-range binding affinity at the 5-HT2A receptor, with reported Ki values of 1.30 nM and 2.70 nM across multiple independent PDSP and contract laboratory assays [1][2]. The functional agonist activity at human 5-HT2A receptor expressed in HEK293T cells shows an EC50 of 11 nM via β-arrestin-2 recruitment assay [1]. In contrast, unsubstituted phenethylamine exhibits low receptor affinity, requiring micromolar to millimolar concentrations for detectable binding, while mono- and di-methoxylated phenethylamine analogs also fail to achieve comparable nanomolar potency . The trimethyl substitution pattern at the 2,4,6 positions is therefore mechanistically critical for high-affinity 5-HT2A receptor engagement.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) and functional activity (EC50) |
|---|---|
| Target Compound Data | Ki = 1.30–2.70 nM; EC50 = 11 nM (β-arrestin-2 recruitment) |
| Comparator Or Baseline | Unsubstituted phenethylamine: low affinity (micromolar to millimolar range); mono- and di-methoxylated analogs: lower affinity |
| Quantified Difference | >100-fold affinity enhancement vs. unsubstituted phenethylamine; >10-fold vs. typical mono-methoxylated analogs |
| Conditions | Human 5-HT2A receptor; PDSP assay and Cerep contract laboratory binding; HEK293T cells for functional assays |
Why This Matters
Researchers requiring high-potency 5-HT2A receptor engagement for pharmacological studies cannot substitute 2,4,6-TMPEA with unsubstituted phenethylamine or low-substituted analogs without severely compromising binding signal and receptor occupancy.
- [1] BindingDB Entry BDBM50097693 (CHEMBL3589598). Ki = 1.30 nM at 5-HT2A receptor (PDSP assay); EC50 = 11 nM at human 5-HT2A (β-arrestin-2 recruitment, HEK293T cells). View Source
- [2] BindingDB Entry BDBM50223744 (CHEMBL155486). Ki = 2.70 nM and 6.31 nM at 5-HT2A receptor. View Source
